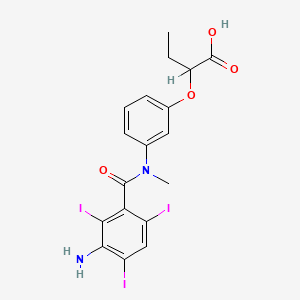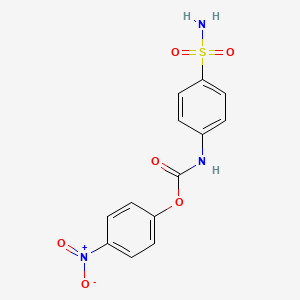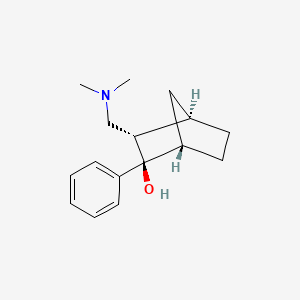
Valeric acid, 2-propyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of valeric acid, 2-propyl-, hydrazide typically involves the reaction of valeric acid or its derivatives with hydrazine hydrate. The process can be summarized as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol and an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the hydrazide.
Industrial Production Methods: In an industrial setting, the production of hydrazides, including this compound, can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Valeric acid, 2-propyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
Valeric acid, 2-propyl-, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Mécanisme D'action
The mechanism of action of valeric acid, 2-propyl-, hydrazide involves its interaction with biological targets through its hydrazide group. This group can form covalent bonds with enzymes or receptors, thereby modulating their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Valeric Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacks the hydrazide group.
Isovaleric Acid: A branched-chain isomer of valeric acid with different chemical properties.
Butyric Acid: A shorter-chain carboxylic acid with similar reactivity but different biological effects.
Uniqueness: Valeric acid, 2-propyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent acid and other similar compounds. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and industrial applications .
Propriétés
Numéro CAS |
22632-36-6 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-propylpentanehydrazide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |
Clé InChI |
SPBGNIXKTUSIGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


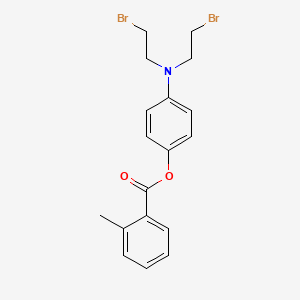
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
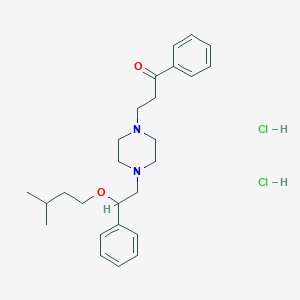
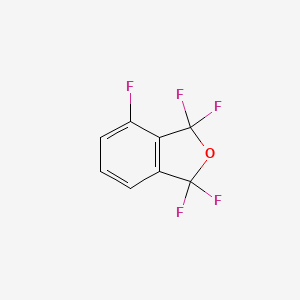

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
